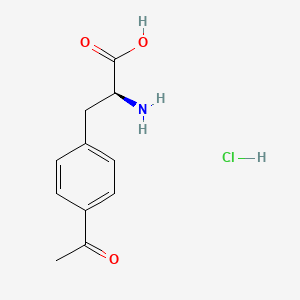
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₁₀H₁₅NOS It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a sulfanyl group attached to a 3-methylbutyl chain, and the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the following steps:
Formation of the Sulfanyl Group: The initial step involves the reaction of pyridine with a suitable thiol compound, such as 3-methylbutanethiol, under basic conditions to form the sulfanyl-substituted pyridine.
Oxidation of Pyridine: The sulfanyl-substituted pyridine is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the pyridine ring to an N-oxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and the N-oxide moiety can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-(3-methyloxiranyl)-, 1-oxide
Uniqueness
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the specific substitution pattern on the pyridine ring and the presence of both the sulfanyl group and the N-oxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
129598-82-9 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.296 |
IUPAC名 |
4-(3-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-9(2)5-8-13-10-3-6-11(12)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
InChIキー |
NTWKDVUSMYCGEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=CC=[N+](C=C1)[O-] |
同義語 |
Pyridine, 4-[(3-methylbutyl)thio]-, 1-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)



![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)



